

Norprogesterone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Norprogesterone

Cat. No.: B14060473

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IUPAC Name: (8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

CAS Number: 472-54-8^[1]^[2]

Abstract

Norprogesterone, also known as 19-**norprogesterone**, is a synthetic progestin that is structurally analogous to the endogenous steroid hormone progesterone, differing by the absence of a methyl group at the C-19 position.^[1]^[3] This structural modification significantly enhances its progestogenic activity, making it a subject of considerable interest in reproductive medicine and drug development. This technical guide provides a comprehensive overview of **norprogesterone**, including its physicochemical properties, receptor binding profile, and its effects on key signaling pathways. Detailed experimental protocols for relevant assays and a schematic for its synthesis are also presented to support further research and development in this area.

Physicochemical Properties

Norprogesterone is a white to off-white crystalline powder. Key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C20H28O2	[1]
Molecular Weight	300.44 g/mol	[1]
Melting Point	144-145 °C	[3]
Water Solubility	36.1 mg/L (at 37 °C)	[1]

Receptor Binding and Biological Activity

The biological effects of **norprogesterone** are mediated through its interaction with various steroid hormone receptors. Its binding affinity and functional activity have been characterized in a variety of in vitro and in vivo models.

Receptor Binding Affinity

Norprogesterone exhibits a distinct binding profile to several nuclear receptors. The following table summarizes its relative binding affinity (RBA) compared to the natural ligands for the progesterone receptor (PR) and the mineralocorticoid receptor (MR).

Receptor	Ligand	Relative Binding Affinity (%)	Reference
Progesterone Receptor (PR)	Progesterone	100	N/A
Norprogesterone	High	[4]	
Mineralocorticoid Receptor (MR)	Aldosterone	100	N/A
Norprogesterone	~300 (compared to progesterone)	[5]	

Progestogenic Activity

Norprogesterone is a potent progestogen, with studies indicating it possesses 4 to 8 times the activity of progesterone in the Clauberg assay in rabbits.[3]

Mineralocorticoid Activity

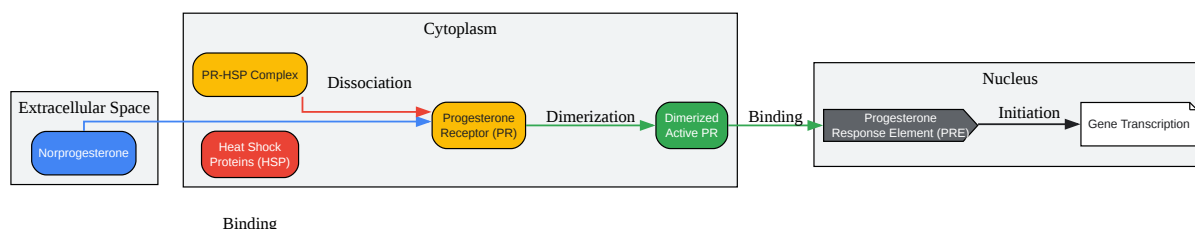
Unlike progesterone, which acts as an antagonist at the mineralocorticoid receptor, **norprogesterone** is a full mineralocorticoid agonist.[5][6] This agonist activity has been demonstrated in adrenalectomized rat urinary K⁺/Na⁺ bioassay systems.[5]

Signaling Pathways

Norprogesterone exerts its biological effects primarily through the modulation of the progesterone and mineralocorticoid receptor signaling pathways.

Progesterone Receptor Signaling Pathway

As an agonist of the progesterone receptor, **norprogesterone** initiates a signaling cascade that influences gene transcription.

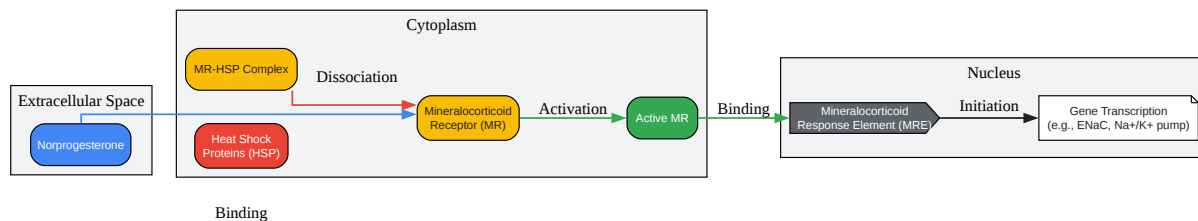


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Progesterone Receptor Signaling Pathway

Mineralocorticoid Receptor Signaling Pathway

Norprogesterone's agonistic activity at the mineralocorticoid receptor triggers a pathway that regulates ion and water balance.



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Mineralocorticoid Receptor Signaling Pathway

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

This protocol outlines a fluorescence polarization-based competitive binding assay to determine the affinity of test compounds for the human progesterone receptor ligand-binding domain (PR-LBD).

Materials:

- Recombinant Human Progesterone Receptor Ligand-Binding Domain (PR-LBD)
- Fluorescently Labeled Progesterone Ligand (Tracer)
- Assay Buffer
- Progesterone (for standard curve)
- Test Compounds (including **Norprogesterone**)
- Black, low-volume 384-well microplates
- Fluorescence Polarization Plate Reader

Procedure:

- **Reagent Preparation:**
 - Prepare a working solution of PR-LBD in assay buffer at the recommended concentration.
 - Prepare a working solution of the fluorescent tracer in assay buffer.
 - Prepare serial dilutions of progesterone and test compounds in a suitable solvent (e.g., DMSO), followed by a final dilution in assay buffer.
- **Assay Setup:**
 - Add a small volume of the test compound dilutions to the wells of a black microplate.
 - Include control wells for maximum and minimum polarization.
 - Add the PR-LBD working solution to each well.
 - Initiate the binding reaction by adding the fluorescent tracer working solution to each well.
- **Incubation:**
 - Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light, to allow the binding reaction to reach equilibrium.
- **Measurement:**
 - Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the tracer.
- **Data Analysis:**
 - Calculate the IC₅₀ values for the test compounds by plotting the decrease in fluorescence polarization against the compound concentration.

Mineralocorticoid Receptor Functional Assay (Luciferase Reporter Assay)

This protocol describes a cell-based luciferase reporter assay to quantify the agonist or antagonist activity of test compounds on the human mineralocorticoid receptor.

Materials:

- Mammalian cells engineered to express the human Mineralocorticoid Receptor (MR) and a luciferase reporter gene linked to an MR-responsive promoter.
- Cell culture medium and supplements.
- Aldosterone (reference agonist).
- Test Compounds (including **Norprogesterone**).
- Luciferase Detection Reagent.
- White, opaque 96-well cell culture plates.
- Luminometer.

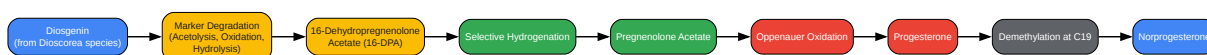
Procedure:

- Cell Seeding:
 - Seed the MR reporter cells into a 96-well plate at a predetermined density and allow them to attach overnight.
- Compound Treatment:
 - Prepare serial dilutions of the test compounds and aldosterone in the appropriate cell culture medium.
 - For antagonist testing, co-treat cells with a fixed concentration of aldosterone and varying concentrations of the test compound.
 - Remove the seeding medium from the cells and add the compound dilutions.
- Incubation:

- Incubate the plate for a specified period (e.g., 18-24 hours) at 37°C in a CO₂ incubator.
- Luciferase Assay:
 - Remove the treatment medium and add the Luciferase Detection Reagent to each well.
 - Incubate at room temperature for a short period to allow for cell lysis and the luciferase reaction to stabilize.
- Measurement:
 - Measure the luminescence of each well using a luminometer.
- Data Analysis:
 - For agonist activity, calculate the EC₅₀ values by plotting the increase in luminescence against the compound concentration.
 - For antagonist activity, calculate the IC₅₀ values by plotting the inhibition of aldosterone-induced luminescence against the compound concentration.

Synthesis Workflow

The synthesis of **norprogesterone** can be achieved through a multi-step process starting from diosgenin, a naturally occurring sapogenin. The following diagram illustrates a generalized workflow.



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Generalized Synthesis Workflow of **Norprogesterone**

Conclusion

Norprogesterone is a potent synthetic progestin with significant mineralocorticoid agonist activity. Its unique pharmacological profile makes it a valuable tool for research in

endocrinology and a potential lead compound for the development of new therapeutic agents. The information and protocols provided in this guide are intended to facilitate further investigation into the molecular mechanisms and potential clinical applications of **norprogesterone**.

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